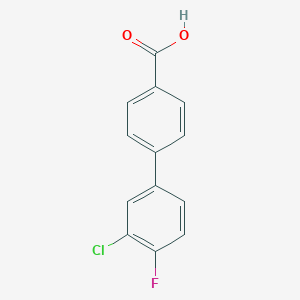

4-(3-Chloro-4-fluorophenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Chloro-4-fluorophenyl)benzoic acid often involves the use of hypervalent iodine reagents for halomethoxylation of unsaturated compounds, showcasing the versatility of such reagents in organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004). This method indicates a broader applicability for introducing various functional groups into aromatic compounds, which could be relevant for synthesizing derivatives of this compound.

Molecular Structure Analysis

Studies on compounds structurally similar to this compound, such as azo-benzoic acids, utilize spectroscopic techniques (NMR, UV–VIS, IR) and computational methods (B3LYP density functional theory) to confirm structures and understand the impact of substituents on molecular geometry and electronic properties (Baul et al., 2009). Such analyses are crucial for understanding the molecular foundation of the compound's reactivity and properties.

Chemical Reactions and Properties

The reactivity of this compound derivatives in forming various heterocyclic compounds through heterocyclic oriented synthesis (HOS) has been documented. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the preparation of nitrogenous heterocycles, indicating the potential of chloro-fluoro benzoic acids in synthetic chemistry (Křupková et al., 2013).

Physical Properties Analysis

The synthesis and characterisation of unsymmetrical bent-core liquid crystals incorporating polar fluoro or chloro substituents reveal insights into the physical properties of such compounds. These studies highlight the influence of molecular design on liquid crystalline behavior, which can be pertinent for understanding the physical characteristics of this compound related materials (Begum et al., 2013).

Chemical Properties Analysis

Quantitative structure-metabolism relationships (QSMRs) for substituted benzoic acids, including fluorobenzoic and chlorobenzoic acids, provide insights into the chemical properties and metabolism of these compounds. This research is significant for understanding the biotransformation and chemical behavior of this compound in biological systems (Ghauri et al., 1992).

Scientific Research Applications

Synthesis and Chemical Properties

4-(3-Chloro-4-fluorophenyl)benzoic acid is a chemical compound with significant relevance in the synthesis and development of various pharmacological agents and materials. Its applications in scientific research primarily involve its use as an intermediate in the synthesis of complex molecules. For instance, studies have focused on the practical synthesis of related biphenyl compounds, highlighting the importance of such intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The development of efficient synthesis methods for these intermediates is crucial for large-scale production, emphasizing the compound's role in facilitating the creation of valuable pharmaceuticals (Qiu et al., 2009).

Advanced Oxidation Processes

The degradation of recalcitrant compounds through advanced oxidation processes (AOPs) is another area where this compound could find application, albeit indirectly. Research in AOPs has explored the treatment of various organic pollutants, indicating the potential for this compound to serve as a precursor or analogue in studies aiming to understand the degradation pathways and kinetics of similar organic compounds in aqueous environments. Such insights are vital for environmental remediation efforts and for designing compounds with better biodegradability profiles (Qutob et al., 2022).

Biological and Pharmacological Effects

The exploration of benzoxaboroles and related compounds underscores the broad pharmacological applications of chemical structures involving chloro- and fluoro-phenyl moieties. Benzoxaboroles, for instance, exhibit a range of biological activities and are under clinical trials for various therapeutic applications. This research area hints at the potential for this compound derivatives to serve as scaffolds or intermediates in the development of new drugs with anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory properties (Adamczyk-Woźniak et al., 2009).

Environmental Health and Safety

Considering the environmental persistence and potential health impacts of various chemical compounds, the study of benzoic acid derivatives, including those related to this compound, is crucial. Research into the microbial degradation of polyfluoroalkyl chemicals, for example, provides a framework for understanding how similar compounds might behave in natural settings and the risks they may pose to human health and ecosystems. This knowledge is instrumental in assessing the safety and environmental impact of chemical substances before their widespread use (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of contact, it is advised to wash with plenty of soap and water and seek medical attention if irritation persists .

Relevant Papers Several papers have been published on the compound. These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and uses . Further analysis of these papers could provide more detailed information on the compound.

properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWQPHGUJGYFMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442827 |

Source

|

| Record name | 4-(3-chloro-4-fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195457-73-9 |

Source

|

| Record name | 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195457-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-chloro-4-fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)